molecular formula C18H14N2O B114305 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 21259-77-8

2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile

Cat. No. B114305
CAS RN: 21259-77-8
M. Wt: 274.3 g/mol
InChI Key: XZDFOLUDAFZNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile (BMIC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMIC belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile is not fully understood. However, it has been proposed that 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.

Biochemical And Physiological Effects

2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus. In addition, 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Advantages And Limitations For Lab Experiments

2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile also exhibits good solubility in common organic solvents, which makes it easy to handle in the laboratory. However, one limitation of 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile is its low aqueous solubility, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is to explore the mechanism of action of 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile and identify its molecular targets. Additionally, further studies are needed to evaluate the safety and toxicity of 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile in vivo. Finally, the development of novel synthetic routes for 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile may lead to the discovery of new derivatives with improved biological activities.

Synthesis Methods

2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile can be synthesized through a multistep process starting from 2-methylbenzoic acid. The first step involves the conversion of 2-methylbenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2-aminobenzonitrile in the presence of a base to form the corresponding amide. The amide is then cyclized using phosphorous oxychloride to give 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile in good yield.

Scientific Research Applications

2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has also been investigated for its neuroprotective and anti-inflammatory properties.

properties

CAS RN

21259-77-8

Product Name

2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-benzoyl-3-methyl-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C18H14N2O/c1-13-11-15-9-5-6-10-16(15)17(12-19)20(13)18(21)14-7-3-2-4-8-14/h2-11,17H,1H3

InChI Key

XZDFOLUDAFZNQX-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C(N1C(=O)C3=CC=CC=C3)C#N

Canonical SMILES

CC1=CC2=CC=CC=C2C(N1C(=O)C3=CC=CC=C3)C#N

Other CAS RN

21259-77-8

Origin of Product

United States

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